molecular formula C14H19N3O4 B11941686 Carbobenzyloxysarcosyl-L-alaninamide CAS No. 196601-16-8

Carbobenzyloxysarcosyl-L-alaninamide

Cat. No.: B11941686
CAS No.: 196601-16-8
M. Wt: 293.32 g/mol
InChI Key: YPUZIIQWTXNBDP-JTQLQIEISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzyloxysarcosyl-L-alaninamide can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of alanine using a carbobenzyloxy (Cbz) group. This is followed by the coupling of the protected alanine with sarcosine to form the desired compound .

Industrial Production Methods

These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxysarcosyl-L-alaninamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound .

Scientific Research Applications

Carbobenzyloxysarcosyl-L-alaninamide has several scientific research applications:

    Chemistry: Used in peptide synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Carbobenzyloxysarcosyl-L-alaninamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Carbobenzyloxysarcosyl-L-alanine: Similar in structure but lacks the amide group.

    Carbobenzyloxysarcosyl-L-methionine: Contains a methionine residue instead of alanine.

    Carbobenzyloxysarcosyl-L-phenylalaninamide: Features a phenylalanine residue.

Uniqueness

Carbobenzyloxysarcosyl-L-alaninamide is unique due to its specific combination of functional groups, which allows for versatile chemical reactions and applications in various fields of research .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Carbobenzyloxysarcosyl-L-alaninamide, and how can its structural integrity be confirmed?

  • Methodological Answer : Synthesis typically employs carbobenzyloxy (Cbz) protection of the sarcosine residue, followed by coupling with L-alaninamide using reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous conditions. Post-synthesis, purity is initially verified via melting point analysis (expected range: 90–92°C, consistent with Cbz-protected analogs) . Advanced characterization should include 1^1H/13^13C NMR to confirm amide bond formation and chiral integrity, alongside HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Mass spectrometry (ESI-MS or MALDI-TOF) is critical for molecular weight validation.

Q. What analytical techniques are optimal for distinguishing this compound from structurally similar peptides?

  • Methodological Answer : Utilize tandem mass spectrometry (MS/MS) to fragment the molecule and identify unique product ions, such as those derived from the sarcosyl-L-alaninamide backbone. Infrared spectroscopy (FTIR) can differentiate carbonyl stretching frequencies between the Cbz group (~1700 cm1^{-1}) and amide bonds (~1650 cm1^{-1}). Chiral chromatography (e.g., using a CHIRALPAK® column) resolves enantiomeric impurities, which are common in synthetic peptides .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the conformational stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C, 37°C, and 50°C. Monitor degradation kinetics via HPLC at regular intervals (0, 7, 14, 30 days). Use circular dichroism (CD) spectroscopy to track changes in secondary structure, particularly in the amide bond region (190–250 nm). For thermal stability, differential scanning calorimetry (DSC) quantifies melting transitions, correlating with structural denaturation .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Perform a systematic meta-analysis of existing studies to identify variables such as assay type (e.g., enzyme inhibition vs. cell viability), solvent systems (DMSO vs. aqueous buffers), and concentration ranges. Replicate key experiments under controlled conditions, standardizing parameters like incubation time and temperature. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity). Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Q. How should researchers optimize solid-phase synthesis protocols to improve the yield of this compound while minimizing side products?

  • Methodological Answer : Employ a resin with pre-loaded Fmoc-L-alaninamide to ensure proper anchoring. Use double couplings with HBTU/HOBt activation for sterically hindered residues like sarcosine. Monitor reaction progress in real-time via Trt (trityl) cleavage assays. Post-cleavage, purify via reverse-phase flash chromatography (C18 column, 10–90% acetonitrile gradient) to remove truncated sequences. Optimize deprotection steps with TFA/scavenger cocktails (e.g., TIPS/H2_2O) to prevent carbocation-induced side reactions .

Q. Data Analysis and Interpretation

Q. What computational tools are suitable for modeling the interaction of this compound with biological targets?

  • Methodological Answer : Use molecular docking software (AutoDock Vina, Schrödinger Glide) to predict binding poses against known targets like proteases or GPCRs. Validate models with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess stability over 100-ns trajectories. QSAR (Quantitative Structure-Activity Relationship) analysis can correlate substituent effects (e.g., Cbz group modifications) with bioactivity data. Pair these with free-energy perturbation (FEP) calculations to prioritize synthetic analogs .

Q. How can researchers reconcile discrepancies between in silico predictions and experimental results for this compound’s solubility and permeability?

  • Methodological Answer : Compare computational solubility predictions (e.g., using COSMO-RS or ALOGPS) with experimental shake-flask assays in biorelevant media (FaSSIF/FeSSIF). For permeability, parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models provide complementary data. Apply machine learning frameworks (e.g., Random Forest regression) to identify physicochemical descriptors (logP, PSA) that explain outliers. Calibrate models with experimentally derived partition coefficients (octanol-water) .

Q. Experimental Design Considerations

Q. What controls are essential when assessing the enzymatic resistance of this compound in biological matrices?

  • Methodological Answer : Include positive controls (e.g., a known protease substrate) and negative controls (heat-inactivated enzyme) in all assays. Pre-treat biological matrices (serum, lysates) with protease inhibitors (e.g., PMSF, EDTA) to distinguish between enzymatic and non-enzymatic degradation. Use stable isotope-labeled internal standards (SIL-IS) in LC-MS workflows to correct for matrix effects and ionization variability .

Properties

CAS No.

196601-16-8

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-N-methylcarbamate

InChI

InChI=1S/C14H19N3O4/c1-10(13(15)19)16-12(18)8-17(2)14(20)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,15,19)(H,16,18)/t10-/m0/s1

InChI Key

YPUZIIQWTXNBDP-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)N)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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